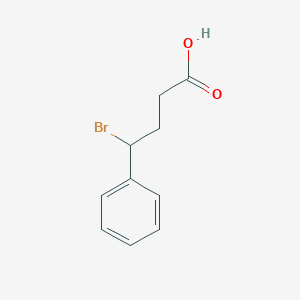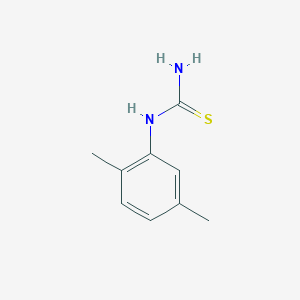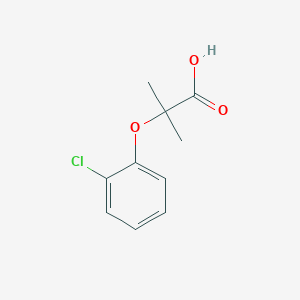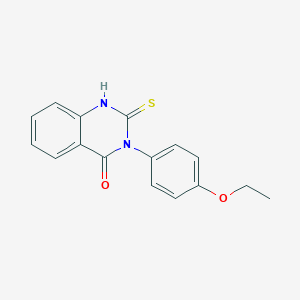![molecular formula C9H17NO5 B095101 N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide CAS No. 15856-45-8](/img/structure/B95101.png)
N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide, also known as DAAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. DAAM is a natural product that is isolated from the fermentation broth of Streptomyces sp. SANK 60405, and it has been found to possess several pharmacological properties that make it a promising candidate for drug development.
作用機序
The mechanism of action of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide is not fully understood, but several studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways in cells. For example, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and β-glucuronidase, which are involved in various biological processes. In addition, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been shown to modulate the expression of several genes, including those involved in cell proliferation, apoptosis, and inflammation.
生化学的および生理学的効果
N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to exert several biochemical and physiological effects in cells. For example, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to inhibit the growth of several bacterial and fungal strains by disrupting their cell membrane integrity. Furthermore, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to reduce oxidative stress and inflammation in cells by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide in lab experiments is its natural origin, which makes it a safer and more environmentally friendly alternative to synthetic compounds. In addition, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to exhibit high potency and selectivity against various targets, which makes it a promising candidate for drug development. However, one of the limitations of using N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
将来の方向性
Several future directions can be explored to further investigate the pharmacological properties of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide. For example, more studies can be conducted to elucidate the mechanism of action of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide and identify its molecular targets in cells. In addition, more studies can be conducted to investigate the pharmacokinetic and pharmacodynamic properties of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide in animal models. Furthermore, more studies can be conducted to explore the potential applications of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide in various fields, including agriculture and food science.
合成法
The synthesis of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide involves the isolation of the compound from the fermentation broth of Streptomyces sp. SANK 60405. The extraction of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide from the broth is carried out using various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative HPLC. The purity of the isolated N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide is confirmed by NMR, IR, and MS spectroscopy.
科学的研究の応用
N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been extensively studied for its potential applications in medicinal chemistry and drug development. Several studies have demonstrated that N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide exhibits potent antitumor, antibacterial, and antifungal activities. In addition, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to possess significant antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
特性
CAS番号 |
15856-45-8 |
|---|---|
製品名 |
N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide |
分子式 |
C9H17NO5 |
分子量 |
219.23 g/mol |
IUPAC名 |
N-[(2R,3S,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C9H17NO5/c1-4-6(10-5(2)11)7(12)8(13)9(14-3)15-4/h4,6-9,12-13H,1-3H3,(H,10,11)/t4-,6-,7+,8+,9+/m1/s1 |
InChIキー |
QMSFRMUJXFKBLL-YTAJOOCQSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)NC(=O)C |
SMILES |
CC1C(C(C(C(O1)OC)O)O)NC(=O)C |
正規SMILES |
CC1C(C(C(C(O1)OC)O)O)NC(=O)C |
同義語 |
Methyl-4-(acetylamino)-4,6-dideoxy-α-D-mannopyranoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



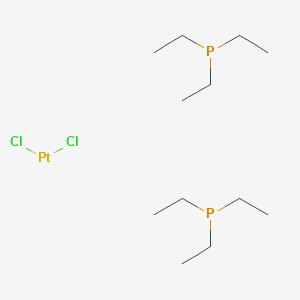
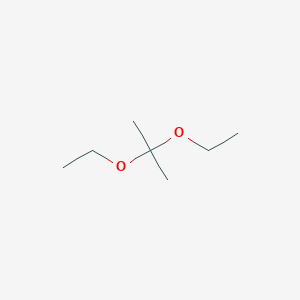
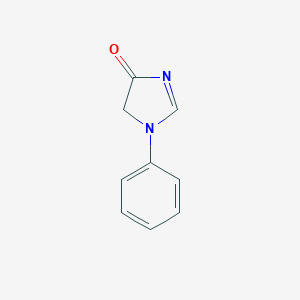
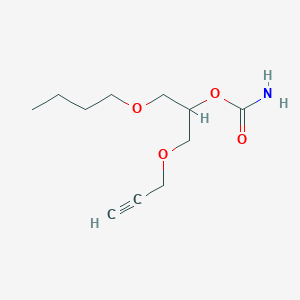
![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)


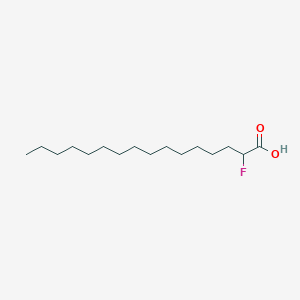
![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)
![2-Ethyl-5-methylbenzo[b]thiophene](/img/structure/B95034.png)
